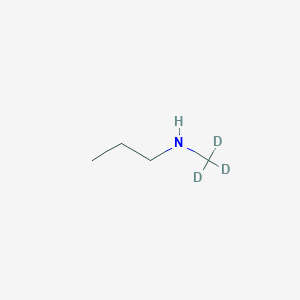![molecular formula C14H11N3O2 B15291808 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound known for its azido functional group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Alkynes and Copper Catalysts: Used for cycloaddition reactions.
Major Products Formed
Aminomethyl Derivatives: Formed via reduction of the azido group.
Triazole Derivatives: Formed via cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Wirkmechanismus
The azido group in 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is highly reactive and can participate in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets. The biphenyl structure provides a stable scaffold that can interact with various molecular targets, including enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Another azido-containing biphenyl compound used in pharmaceuticals.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid: A precursor in the synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid.
Uniqueness
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of an azido group and a carboxylic acid group on a biphenyl scaffold. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C14H11N3O2 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-[4-(azidomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(18)19/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
YZZMRXRBOGEUQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)






![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)



